2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
Description
2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane (CAS: 18530-33-1) is a bicyclic organic compound characterized by a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with an isothiocyanate (-N=C=S) group at the 2-position and three methyl groups at the 2, 3, and 3 positions. Its molecular formula is C₈H₁₁NS, with a molecular weight of 153.25 g/mol . The compound’s exo configuration is confirmed by its InChIKey (RBGDFYZLQKZUCO-UHFFFAOYSA-N) and structural data from NIST. The isothiocyanate group imparts significant reactivity, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-10(2)8-4-5-9(6-8)11(10,3)12-7-13/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUCWJZXLGZCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380650 | |
| Record name | 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86239-97-6 | |
| Record name | 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86239-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Table 1: Reaction Conditions for Bicyclic Core Synthesis
| Parameter | Optimal Range | Catalyst/Reagent | Yield (%) |
|---|---|---|---|
| Temperature | 80–120°C | None | 65–75 |
| Hydrogenation Pressure | 50–100 psi | 5% Pd/C | 85–90 |
| Reaction Time | 6–12 hours | - | - |
Key stereochemical outcomes depend on the olefin’s substituents. For example, isobutylene introduces methyl groups at the 2- and 3-positions, while propylene derivatives yield ethyl substituents. Post-hydrogenation dehydration (e.g., using H₂SO₄) generates exo-configuration products critical for further functionalization.
Catalytic Isomerization for Stereochemical Control
The patent US6841713B2 emphasizes isomerization catalysts (e.g., acidic clays, zeolites) to optimize substituent geometry. For example, treating 2-methylene-3-methylbicyclo[2.2.1]heptane with montmorillonite K10 at 80°C shifts the double bond to the 2-position, enabling selective functionalization.
Table 2: Isomerization Catalyst Performance
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Montmorillonite K10 | 80 | 92 | 88 |
| H-ZSM-5 Zeolite | 100 | 85 | 82 |
Industrial-Scale Production Considerations
Large-scale synthesis requires continuous flow reactors to maintain consistent temperatures and pressures. Solvent recycling (e.g., DMF recovery via distillation) reduces costs, while crystallization or fractional distillation achieves >99% purity. Safety protocols for thiophosgene handling (e.g., closed systems, scrubbers) are critical due to its toxicity.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Starting Material | Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diels-Alder + KSCN | Cyclopentadiene + Olefin | 3 | 70 | 95 |
| Amine + Thiophosgene | Bicyclic Amine | 2 | 65 | 98 |
The Diels-Alder route offers scalability but involves multi-step synthesis, whereas the thiophosgene method is shorter but poses safety risks.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane has been studied extensively for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane is highlighted through comparisons with related bicyclic compounds. Key differences in substituents, functional groups, and applications are summarized below:
Table 1: Structural and Functional Comparisons
Key Observations
Functional Group Reactivity :
- The isothiocyanate group in the target compound exhibits higher nucleophilicity compared to its isocyanate analog (), due to sulfur’s polarizability. This enhances its utility in forming thiourea derivatives via reactions with amines .
- In contrast, chloride-substituted analogs (e.g., 3-chloro-2,2,3-trimethylbicyclo[2.2.1]heptane) undergo elimination reactions to form alkenes like camphene, highlighting divergent reactivity pathways .
This contrasts with less-substituted analogs like camphene, which lack functional groups and exhibit higher volatility .
The isothiocyanate group may enable covalent binding to biological targets, a mechanism exploited in drug design .
Natural vs. Synthetic Derivatives :
- Camphene () and fenchyl alcohol derivatives are naturally occurring, whereas the target compound and its isocyanate/chloride analogs are synthetic. Natural derivatives often serve as flavorants, while synthetic ones are tailored for reactivity or stability .
Biological Activity
Overview
2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane is a bicyclic compound characterized by its isothiocyanate functional group. This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's reactivity is primarily due to the ability of the isothiocyanate group to form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing their structure and function.
- Molecular Formula: CHN\S
- Molecular Weight: 195.33 g/mol
- CAS Number: 86239-97-6
- IUPAC Name: this compound
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation: The isothiocyanate group can react with thiol groups in proteins, leading to changes in protein function.
- Cell Signaling Modulation: It may influence signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth in E. coli and S. aureus |
| Fungi | Antifungal effects against Candida species |
Anticancer Properties
Studies have shown that this compound may possess anticancer activity through mechanisms such as:
- Induction of apoptosis in cancer cell lines.
- Inhibition of cell migration and invasion.
Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., caspase activation) .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other known isothiocyanates:
| Compound | Source | Notable Activity |
|---|---|---|
| Sulforaphane | Cruciferous vegetables | Anticancer properties |
| Phenethyl isothiocyanate | Mustard seeds | Chemopreventive effects |
| Allyl isothiocyanate | Garlic | Antimicrobial activity |
Research Findings
Recent studies have expanded the understanding of the biological activities associated with this compound:
-
Antiviral Activity: A series of derivatives containing the bicyclic structure were synthesized and evaluated for antiviral properties against Marburg and Ebola viruses .
- Findings: Some derivatives exhibited strong antiviral activity and demonstrated lysosomal targeting capabilities.
- Toxicological Studies: Investigations into the toxicological profile of this compound have indicated a low toxicity profile at therapeutic doses, making it a candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalization of bicyclo[2.2.1]heptane derivatives. A common approach is nucleophilic substitution using thiocyanate precursors under controlled conditions. For example, thiocyanate groups can be introduced via reaction with potassium thiocyanate in polar aprotic solvents (e.g., DMF) at 60–80°C. Catalysts like phase-transfer agents may improve efficiency.
- Key Considerations : Monitor reaction progress via TLC or GC-MS to minimize side products such as isomeric byproducts . Optimize solvent polarity and temperature to suppress competing elimination reactions .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
